molecular formula C17H19NO4 B269406 N-methoxy-N-methyl-2-(2-phenoxyethoxy)benzamide

N-methoxy-N-methyl-2-(2-phenoxyethoxy)benzamide

Cat. No. B269406
M. Wt: 301.34 g/mol
InChI Key: AQAVKUDVHFLYGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methoxy-N-methyl-2-(2-phenoxyethoxy)benzamide is a chemical compound that belongs to the class of benzamides. It is also commonly known as BRL37344 and is widely used in scientific research due to its unique properties.

Mechanism of Action

N-methoxy-N-methyl-2-(2-phenoxyethoxy)benzamide selectively activates beta-3 adrenergic receptors, which are mainly found in adipose tissue and the urinary bladder. Activation of these receptors leads to an increase in the metabolic rate and thermogenesis, which results in the breakdown of stored fat and an increase in energy expenditure. It also leads to relaxation of the detrusor muscle in the urinary bladder, which makes it a potential therapeutic agent for the treatment of urinary incontinence.
Biochemical and Physiological Effects:
N-methoxy-N-methyl-2-(2-phenoxyethoxy)benzamide has been shown to have several biochemical and physiological effects. It has been shown to increase the metabolic rate and thermogenesis, which leads to an increase in energy expenditure. It also leads to the breakdown of stored fat and a reduction in body weight. It has anti-inflammatory and anti-fibrotic effects, which make it a potential therapeutic agent for the treatment of various inflammatory and fibrotic diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-methoxy-N-methyl-2-(2-phenoxyethoxy)benzamide in lab experiments is its ability to selectively activate beta-3 adrenergic receptors. This makes it a useful tool for studying the physiological effects of beta-3 adrenergic receptor activation. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the use of N-methoxy-N-methyl-2-(2-phenoxyethoxy)benzamide in scientific research. One potential direction is the development of novel therapeutic agents for the treatment of obesity and metabolic disorders. Another potential direction is the development of therapeutic agents for the treatment of urinary incontinence. Further research is also needed to fully understand the anti-inflammatory and anti-fibrotic effects of this compound and its potential use in the treatment of various inflammatory and fibrotic diseases.

Synthesis Methods

The synthesis of N-methoxy-N-methyl-2-(2-phenoxyethoxy)benzamide involves the reaction of 2-phenoxyethanol with 2-chloro-N-methoxy-N-methylbenzamide in the presence of a base. The reaction takes place at room temperature and yields N-methoxy-N-methyl-2-(2-phenoxyethoxy)benzamide as a white solid.

Scientific Research Applications

N-methoxy-N-methyl-2-(2-phenoxyethoxy)benzamide is widely used in scientific research for its ability to selectively activate beta-3 adrenergic receptors. This activation leads to an increase in the metabolic rate and thermogenesis, which makes it a potential candidate for the treatment of obesity and metabolic disorders. It has also been shown to have anti-inflammatory and anti-fibrotic effects, making it a potential therapeutic agent for the treatment of various inflammatory and fibrotic diseases.

properties

Product Name

N-methoxy-N-methyl-2-(2-phenoxyethoxy)benzamide

Molecular Formula

C17H19NO4

Molecular Weight

301.34 g/mol

IUPAC Name

N-methoxy-N-methyl-2-(2-phenoxyethoxy)benzamide

InChI

InChI=1S/C17H19NO4/c1-18(20-2)17(19)15-10-6-7-11-16(15)22-13-12-21-14-8-4-3-5-9-14/h3-11H,12-13H2,1-2H3

InChI Key

AQAVKUDVHFLYGB-UHFFFAOYSA-N

SMILES

CN(C(=O)C1=CC=CC=C1OCCOC2=CC=CC=C2)OC

Canonical SMILES

CN(C(=O)C1=CC=CC=C1OCCOC2=CC=CC=C2)OC

Origin of Product

United States

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